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Abstract
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key

modulator of inflammatory and immune responses. Developed by Janssen Research &

Development, this compound showed early promise in preclinical models of allergic and

inflammatory conditions and demonstrated efficacy in reducing pruritus in early clinical trials.

However, its development was ultimately halted in Phase 2 due to safety concerns, specifically

the observation of drug-induced agranulocytosis. This technical guide provides an in-depth

overview of the discovery, preclinical and clinical development, and mechanism of action of

JNJ-39758979, presenting key data in a structured format, detailing experimental protocols,

and visualizing relevant biological and developmental pathways.

Discovery and Lead Optimization
JNJ-39758979 emerged from a medicinal chemistry program aimed at identifying novel H4R

antagonists. The discovery process, detailed by Savall et al. (2014), originated from a series of

6-alkyl-2,4-diaminopyrimidines.[1] A focused structure-activity relationship (SAR) campaign was

conducted to optimize potency, selectivity, and pharmacokinetic properties.
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General Chemical Synthesis: The synthesis of the 6-alkyl-2,4-diaminopyrimidine scaffold and

its derivatives, including JNJ-39758979, was performed as described by Savall et al. (2014).

The general procedure involves the condensation of a substituted guanidine with a β-ketoester

to form the pyrimidine core, followed by subsequent modifications to introduce the desired alkyl

and amino functionalities.

Screening and In Vitro Assays:

Radioligand Binding Assay: To determine the binding affinity of the synthesized compounds

for the H4 receptor, a radioligand binding assay was employed. Membranes from CHO-K1

cells stably expressing the human H4 receptor were incubated with [3H]histamine and

varying concentrations of the test compound. Non-specific binding was determined in the

presence of a high concentration of unlabeled histamine. The inhibition constant (Ki) was

calculated from the IC50 values.

[35S]GTPγS Binding Assay: To assess the functional antagonist activity of the compounds, a

[35S]GTPγS binding assay was utilized. Membranes from H4R-expressing cells were

incubated with the test compound, histamine, and [35S]GTPγS. The ability of the antagonist

to inhibit histamine-stimulated [35S]GTPγS binding was measured as a marker of G-protein

activation.

Visualization: Discovery Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1673020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lead Identification

Lead Optimization

High-Throughput Screening

Hit Identification (6-alkyl-2,4-diaminopyrimidine series)

Primary Screen

SAR Studies

Iterative Synthesis

In Vitro Assays

Potency & Selectivity Feedback

ADME Profiling

Pharmacokinetic Properties

Selection of JNJ-39758979

Optimal Profile

Click to download full resolution via product page

Caption: Workflow of the discovery and lead optimization process for JNJ-39758979.

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1673020?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


JNJ-39758979 is a competitive antagonist at the histamine H4 receptor. The H4 receptor is a

G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Upon

activation by histamine, the H4R inhibits the activity of adenylyl cyclase, leading to a decrease

in intracellular cyclic AMP (cAMP) levels.[3] JNJ-39758979 blocks this histamine-induced

inhibition of cAMP production.[3] Downstream of cAMP, H4R signaling can influence various

cellular processes, including the activation of mitogen-activated protein kinase (MAPK)

pathways, which play a role in inflammation and immune cell function.[4]
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Caption: Simplified signaling pathway of the histamine H4 receptor and the antagonistic action

of JNJ-39758979.
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JNJ-39758979 underwent a comprehensive preclinical evaluation to characterize its

pharmacological, pharmacokinetic, and toxicological profile.

Data Presentation
Table 1: In Vitro Pharmacology of JNJ-39758979

Parameter Species Value Reference

Ki (nM) Human H4R 12.5 ± 2.6 [5]

Mouse H4R 5.3 [3]

Monkey H4R 25 [3]

Rat H4R 188

Guinea Pig H4R 306

Selectivity
>80-fold over H1, H2,

H3
[5]

Functional

Antagonism (pA2)
Human H4R 7.9 (cAMP assay) [3]

IC50 (nM)
Mouse Mast Cell

Chemotaxis
8 [6]

Table 2: Pharmacokinetic Profile of JNJ-39758979

Parameter Species Value Reference

Plasma Half-life (t1/2) Human 124-157 hours [5]

Experimental Protocols
Ovalbumin-Induced Asthma Model in Mice: As described by Thurmond et al. (2014), BALB/c

mice were sensitized by intraperitoneal injections of ovalbumin (OVA) in alum.[5]

Subsequently, mice were challenged with aerosolized OVA. JNJ-39758979 was
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administered orally prior to the OVA challenge. Bronchoalveolar lavage (BAL) fluid was

collected to assess eosinophil infiltration, and lung tissue was processed for histology.

FITC-Induced Contact Hypersensitivity in Mice: This model of Th2-dependent dermal

inflammation was used to evaluate the effect of JNJ-39758979 on skin inflammation. Mice

were sensitized with fluorescein isothiocyanate (FITC) on the abdomen and later challenged

with FITC on the ear. JNJ-39758979 was administered orally, and ear swelling was

measured as an indicator of the inflammatory response.[6]

Histamine-Induced Eosinophil Shape Change: This pharmacodynamic assay was used to

demonstrate target engagement in vivo.[5] Whole blood from treated animals or human

subjects was stimulated with histamine, and the change in eosinophil shape from round to

amoeboid was quantified by flow cytometry. The inhibitory effect of JNJ-39758979 on this

response was measured.

Clinical Development
JNJ-39758979 progressed to Phase 1 and Phase 2 clinical trials to evaluate its safety,

pharmacokinetics, and efficacy in healthy volunteers and patient populations.

Data Presentation
Table 3: Summary of Key Clinical Trials for JNJ-39758979
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Trial Identifier Phase Indication Key Findings Reference

NCT01068223 1
Histamine-

Induced Pruritus

Single 600 mg

dose significantly

reduced

histamine-

induced pruritus

compared to

placebo.[7]

Kollmeier et al.

(2014)

NCT01497119 2a
Moderate Atopic

Dermatitis

Did not meet

primary endpoint

(EASI score).

Showed

numerical

improvements in

pruritus scores.

Terminated early

due to two cases

of

agranulocytosis

in the 300 mg

group.[8]

Murata et al.

(2015)

Experimental Protocols
Histamine-Induced Pruritus in Healthy Volunteers (Kollmeier et al., 2014): This was a

randomized, double-blind, placebo- and active-controlled (cetirizine) crossover study.[7] A

histamine challenge (intradermal injection) was performed before and at 2 and 6 hours after

a single oral dose of JNJ-39758979 (600 mg), cetirizine (10 mg), or placebo. The primary

endpoint was the area under the curve of the pruritus score.

Phase 2a Study in Atopic Dermatitis (Murata et al., 2015): This was a randomized, double-

blind, placebo-controlled, multicenter study in adult Japanese patients with moderate atopic

dermatitis.[8] Patients received JNJ-39758979 (100 mg or 300 mg) or placebo once daily for

6 weeks. The primary efficacy endpoint was the change in the Eczema Area and Severity
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Index (EASI) score at week 6. Secondary endpoints included Investigator's Global

Assessment (IGA) and patient-reported pruritus scores.

Discontinuation and Future Directions
The clinical development of JNJ-39758979 was terminated due to the occurrence of drug-

induced agranulocytosis in two patients during the Phase 2a atopic dermatitis study.[8][9] This

serious adverse event was deemed likely to be an off-target effect of the molecule.[8] While the

precise mechanism of JNJ-39758979-induced agranulocytosis has not been definitively

elucidated, drug-induced agranulocytosis is often an idiosyncratic, immune-mediated reaction,

potentially involving the formation of reactive metabolites that can lead to the destruction of

neutrophils.[10]

The experience with JNJ-39758979 underscores the challenges in developing novel

therapeutics. Despite the setback with this specific compound, the clinical data, particularly the

positive signal in reducing pruritus, provided valuable proof-of-concept for the therapeutic

potential of H4R antagonism.[9] This has encouraged the continued development of other

structurally distinct H4R antagonists with improved safety profiles for the treatment of atopic

dermatitis and other inflammatory conditions.

Visualization: JNJ-39758979 Development Timeline

Discovery & Lead Optimization Preclinical Studies
(In vitro & In vivo)

Phase 1
(Healthy Volunteers)

Phase 2
(Atopic Dermatitis)

Discontinuation
(Agranulocytosis)

Click to download full resolution via product page

Caption: The development timeline of JNJ-39758979 from discovery to discontinuation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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